molecular formula C10H20N2O2 B7772003 N,N'-dibutyloxamide CAS No. 14040-75-6

N,N'-dibutyloxamide

Cat. No. B7772003
CAS RN: 14040-75-6
M. Wt: 200.28 g/mol
InChI Key: YUUVWMFUVGZOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dibutyloxamide is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-dibutyloxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-dibutyloxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Discovery A Historical Perspective

    by J. Drews (2000) discusses the evolution of drug research, highlighting the impact of molecular biology and genomic sciences on drug discovery, including recombinant proteins and monoclonal antibodies (Drews, 2000).

  • Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine by T. Fleck et al. (2003) describes the development of a process for preparing a key intermediate in the production of an antibiotic for veterinary use (Fleck et al., 2003).

  • The Pharmacogenetics Research Network by K. Giacomini et al. (2007) focuses on the correlation of drug response with genetic variation, covering various medical disorders and specific groups of proteins interacting with drugs (Giacomini et al., 2007).

  • Extraction by N,N,N',N-Tetraalkyl -2 Alkyl Propane -1,3 Diamides by L. Nigond et al. (1994) investigates the extracting properties of substituted diamides, focusing on their aggregation and extraction of acids (Nigond et al., 1994).

  • Template-Free Preparation of Heteroatoms Doped Carbon Spheres by M. Naveen et al. (2017) explores the use of an organic ligand in synthesizing a framework for self-doping of heteroatoms in carbon materials (Naveen et al., 2017).

  • N,N,N',N'-Tetraoctyl Diglycolamide (TODGA) by S. Ansari et al. (2005) evaluates TODGA as an extractant for partitioning minor actinides from simulated high-level nuclear waste solutions (Ansari et al., 2005).

properties

IUPAC Name

N,N'-dibutyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-5-7-11-9(13)10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUVWMFUVGZOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326204
Record name N,N'-dibutyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14040-75-6
Record name NSC525289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-dibutyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The temperature is brought to 5° C. with an ice-bath and a solution of n-butyl-amine (25 ml, 0.253 mol) in anhydrous methyl alcohol (25 ml) is dripped in. The reaction is exothermic and dripping is adjusted to keep the temperature below 10°-12° C. When all the methyl alcohol solution of the amine has been added, the reaction mixture has a jelly appearance.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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